2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide is a complex organic compound that features a unique combination of indole, sulfonyl, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a pyrrolidine group.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the sulfonylated indole with propylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Alcohols or amines resulting from the reduction of carbonyl groups.
Substituted Derivatives: Compounds with various substituents replacing the sulfonyl or acetamide groups.
Scientific Research Applications
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It is employed as a probe to study cellular processes and pathways, given its ability to interact with various biomolecules.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various protein targets, modulating their activity. The sulfonyl and pyrrolidine groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- 2-(2-oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester
- 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide
- 2-(2-oxo-pyrrolidin-1-yl)-butyramide
Comparison:
- Structural Differences: While these compounds share the pyrrolidine and carbonyl functionalities, they differ in their additional substituents and overall molecular architecture.
- Unique Features: 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide is unique due to the presence of the indole and sulfonyl groups, which confer distinct chemical and biological properties.
- Applications: The unique structure of this compound makes it particularly valuable in medicinal chemistry and biological research, where it can serve as a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-9-20-18(23)14-27(25,26)17-12-22(16-8-4-3-7-15(16)17)13-19(24)21-10-5-6-11-21/h3-4,7-8,12H,2,5-6,9-11,13-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERZVGCQRRIRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.